sodium;iodate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase (CGTase). The process involves the following steps:
Liquefaction: Starch is gelatinized and partially hydrolyzed using alpha-amylase.
Cyclization: The liquefied starch is treated with CGTase, which catalyzes the formation of cyclodextrins.
Separation and Purification: The resulting mixture contains alpha, beta, and gamma cyclodextrins, which are separated using techniques such as crystallization, chromatography, or membrane filtration.
Industrial Production Methods
Industrial production of cyclodextrins involves large-scale enzymatic conversion of starch. The process is optimized for high yield and purity, often involving continuous production systems. Key steps include:
Starch Liquefaction: Using high-temperature and high-pressure conditions to gelatinize and hydrolyze starch.
Enzymatic Conversion: Adding CGTase to the liquefied starch to produce cyclodextrins.
Purification: Employing advanced separation techniques to isolate and purify the desired cyclodextrin.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with altered properties.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Cyclodextrins can undergo substitution reactions to introduce functional groups, enhancing their inclusion complex formation.
Common Reagents and Conditions
Oxidation: Reagents such as sodium periodate or hydrogen peroxide are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like acetic anhydride or succinic anhydride are used for acetylation or succinylation, respectively.
Major Products
Oxidized Cyclodextrins: These derivatives have applications in drug delivery and as catalysts.
Reduced Cyclodextrins: These are used in various industrial applications.
Substituted Cyclodextrins: These derivatives enhance the solubility and stability of guest molecules.
Scientific Research Applications
Cyclodextrins have a wide range of applications in scientific research:
Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.
Biology: Employed in the study of enzyme kinetics and protein folding.
Medicine: Utilized in drug delivery systems to improve the bioavailability of pharmaceuticals.
Industry: Applied in food, cosmetics, and environmental industries for encapsulation and stabilization of active ingredients.
Mechanism of Action
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of cyclodextrins traps hydrophobic molecules, while the hydrophilic outer surface ensures solubility in aqueous environments. This mechanism enhances the solubility, stability, and bioavailability of guest molecules. Cyclodextrins can also modulate the release rate of encapsulated drugs, making them valuable in controlled drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Alpha-Cyclodextrin: Composed of six glucose units.
Beta-Cyclodextrin: Composed of seven glucose units.
Gamma-Cyclodextrin: Composed of eight glucose units.
Uniqueness
Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. This property is not commonly found in other oligosaccharides. The size of the cyclodextrin cavity determines the type of guest molecules it can encapsulate, making each type of cyclodextrin (alpha, beta, gamma) suitable for different applications.
Properties
IUPAC Name |
sodium;iodate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCBONOLBHEDIL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[O-]I(=O)=O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
INaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.892 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.